molecular formula C5H10O3 B3051876 [(2R,4R)-2-Methyl-1,3-dioxolan-4-yl]methanol CAS No. 3674-22-4

[(2R,4R)-2-Methyl-1,3-dioxolan-4-yl]methanol

Cat. No.: B3051876
CAS No.: 3674-22-4
M. Wt: 118.13 g/mol
InChI Key: ZCYJBTKNPHKPPN-RFZPGFLSSA-N
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Description

[(2R,4R)-2-Methyl-1,3-dioxolan-4-yl]methanol is an organic compound with a unique structure that includes a dioxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2R,4R)-2-Methyl-1,3-dioxolan-4-yl]methanol typically involves the reaction of a suitable precursor with a reagent that introduces the dioxolane ring. One common method is the reaction of a chiral diol with formaldehyde under acidic conditions to form the dioxolane ring. The reaction conditions often require careful control of temperature and pH to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the resolution of racemic mixtures into enantiomerically pure compounds is often necessary for applications requiring high stereochemical purity.

Chemical Reactions Analysis

Types of Reactions

[(2R,4R)-2-Methyl-1,3-dioxolan-4-yl]methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.

    Reduction: The compound can be reduced to form different alcohols or hydrocarbons.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include PCC (Pyridinium chlorochromate) and KMnO4 (Potassium permanganate).

    Reduction: Reducing agents such as LiAlH4 (Lithium aluminium hydride) and NaBH4 (Sodium borohydride) are often used.

    Substitution: Reagents like SOCl2 (Thionyl chloride) and PBr3 (Phosphorus tribromide) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or ketones, while reduction can produce various alcohols.

Scientific Research Applications

[(2R,4R)-2-Methyl-1,3-dioxolan-4-yl]methanol has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.

    Industry: Utilized in the production of fine chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of [(2R,4R)-2-Methyl-1,3-dioxolan-4-yl]methanol involves its interaction with specific molecular targets. The compound’s chiral centers play a crucial role in its binding affinity and activity. It can interact with enzymes and receptors, influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

  • [(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]methanol
  • (2R,4R)-2-iodo-4-methylhexane

Uniqueness

[(2R,4R)-2-Methyl-1,3-dioxolan-4-yl]methanol is unique due to its specific stereochemistry and the presence of the dioxolane ring. This structure imparts distinct chemical and physical properties, making it valuable for specific applications where chirality and reactivity are crucial.

Properties

IUPAC Name

[(2R,4R)-2-methyl-1,3-dioxolan-4-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O3/c1-4-7-3-5(2-6)8-4/h4-6H,2-3H2,1H3/t4-,5-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCYJBTKNPHKPPN-RFZPGFLSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1OCC(O1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1OC[C@H](O1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10511031
Record name [(2R,4R)-2-Methyl-1,3-dioxolan-4-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10511031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3674-22-4
Record name [(2R,4R)-2-Methyl-1,3-dioxolan-4-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10511031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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